molecular formula C8H16N2O B1532860 4-Oxa-1,9-diazaspiro[5.5]undecane CAS No. 151742-17-5

4-Oxa-1,9-diazaspiro[5.5]undecane

Cat. No.: B1532860
CAS No.: 151742-17-5
M. Wt: 156.23 g/mol
InChI Key: GERLAJRBWYLFOO-UHFFFAOYSA-N
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Description

4-Oxa-1,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Mechanism of Action

Target of Action

The primary targets of 4-Oxa-1,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

This compound acts as a dual ligand for the sigma-1 receptor and the μ-opioid receptor . It interacts with these targets, leading to changes in their activity. Specifically, it acts as an agonist for the μ-opioid receptor, enhancing its activity, and as an antagonist for the sigma-1 receptor, inhibiting its activity .

Biochemical Pathways

The interaction of this compound with the μ-opioid receptor and the sigma-1 receptor affects various biochemical pathways involved in pain perception and analgesia . The exact pathways and their downstream effects are complex and depend on a variety of factors, including the specific context of receptor activation and the presence of other signaling molecules .

Pharmacokinetics

The pharmacokinetic properties of 4-Oxa-1,9-diazaspiro[5The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties

Result of Action

The dual action of this compound on the μ-opioid receptor and the sigma-1 receptor results in potent analgesic activity . In animal models, this compound has been shown to produce analgesia comparable to that of oxycodone, a potent opioid analgesic . Importantly, unlike oxycodone, this compound appears to produce less constipation, a common side effect of opioids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability

Biochemical Analysis

Biochemical Properties

4-Oxa-1,9-diazaspiro[5.5]undecane plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with sigma-1 receptors and μ-opioid receptors, acting as a dual ligand . These interactions are crucial for its potential therapeutic applications, particularly in the treatment of pain and other neurological disorders. The compound’s ability to modulate receptor activity highlights its importance in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the synthesis of new fatty acids, making it a potential candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes mellitus . Additionally, its interaction with sigma-1 receptors and μ-opioid receptors suggests a role in modulating pain perception and other neurological functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a dual ligand for sigma-1 receptors and μ-opioid receptors, influencing their activity and downstream signaling pathways . This dual activity is achieved through a versatile synthetic approach that allows for the modification of the central scaffold to optimize binding affinity and selectivity. The compound’s ability to modulate receptor activity is a key aspect of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable candidate for in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively modulate receptor activity without causing significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in decreasing new fatty acid synthesis highlights its potential in metabolic regulation . The compound’s interactions with metabolic enzymes can influence metabolic flux and metabolite levels, making it a valuable tool for studying metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 4-Oxa-1,9-diazaspiro[5.5]undecane involves the Prins cyclization reaction. Another method involves the cyclization of piperidin-4-one with but-3-en-1-ol in sulfuric acid, yielding the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the complexity of its synthesis suggests that large-scale production would require optimization of the existing synthetic routes to improve yield and reduce costs. This could involve the use of more efficient catalysts or alternative reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Oxa-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including nucleophilic substitution and cyclization reactions. For instance, mesylate derivatives of the compound can be converted to azido derivatives via nucleophilic substitution with sodium azide .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include diethylaminosulfur trifluoride (DAST) for fluorination and sulfuric acid for cyclization reactions . Reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane.

Major Products

The major products formed from reactions involving this compound include various substituted derivatives, such as fluorinated and azido compounds. These derivatives can exhibit different biological activities and are often explored for their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxa-1,9-diazaspiro[5.5]undecane stands out due to its unique combination of oxygen and nitrogen atoms within the spirocyclic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

4-oxa-1,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-11-6-5-10-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERLAJRBWYLFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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